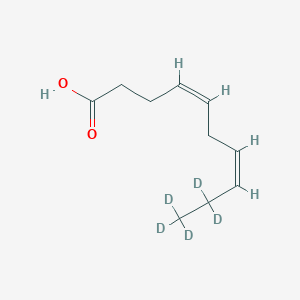
4(Z),7(Z)-Decadienoic acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(Z),7(Z)-Decadienoic Acid-d5: FA 10:2-d5 , is a deuterated fatty acid with the chemical formula C10H16D5O2. It belongs to the class of polyunsaturated fatty acids (PUFAs).
Métodos De Preparación
Synthetic Routes:: The synthesis of 4(Z),7(Z)-Decadienoic Acid-d5 involves deuterium labeling of the corresponding non-deuterated fatty acid. Specific synthetic routes may vary, but generally, deuterium atoms are introduced during the fatty acid synthesis process.
Reaction Conditions:: The deuterium labeling can occur at various stages, such as during fatty acid elongation or through chemical modification of existing fatty acids. The exact reaction conditions depend on the specific labeling strategy employed.
Industrial Production:: Industrial-scale production typically involves isotopic enrichment of fatty acids using specialized techniques. detailed industrial methods for This compound are not widely available.
Análisis De Reacciones Químicas
Reactions::
4(Z),7(Z)-Decadienoic Acid-d5: can participate in various chemical reactions, including:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of hydroperoxides or other oxidized derivatives.
Reduction: May be reduced to yield saturated fatty acids.
Substitution: Can undergo substitution reactions, such as halogenation or esterification.
Oxidation: Common oxidants include potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Reagents like thionyl chloride (SOCl) or acyl chlorides.
Major Products:: The major products depend on the specific reaction and conditions. Oxidation may yield hydroperoxides, while reduction leads to saturated fatty acids.
Aplicaciones Científicas De Investigación
Chemistry::
Internal Standard: Used in mass spectrometry (GC-MS or LC-MS) for quantification of nonadecapentaenoic acid.
Stable Isotope Tracer: Enables metabolic studies and tracking of fatty acid metabolism.
Cell Membrane Composition: Investigated for its role in cell membrane structure and function.
Inflammation and Immunity: PUFAs, including similar compounds, are implicated in immune responses and inflammation.
Quality Control: Used as an internal standard in lipidomics research.
Nutraceuticals: Potential applications in functional foods and dietary supplements.
Mecanismo De Acción
The precise mechanism by which 4(Z),7(Z)-Decadienoic Acid-d5 exerts its effects remains unclear. it likely influences cellular processes related to lipid metabolism, signaling, and membrane integrity.
Comparación Con Compuestos Similares
4(Z),7(Z)-Tridecatrienoic Acid-d5: Another deuterated fatty acid with three double bonds.
4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5: A deuterated fatty acid with four double bonds.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
173.26 g/mol |
Nombre IUPAC |
(4Z,7Z)-9,9,10,10,10-pentadeuteriodeca-4,7-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)/b4-3-,7-6-/i1D3,2D2 |
Clave InChI |
VIQVVSKJFRPIIP-XAKJDLIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCC(=O)O |
SMILES canónico |
CCC=CCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one](/img/structure/B10766085.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,15S,18S,25S,26R,35R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766091.png)
![N-[1-[(1-amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10766094.png)
![[(4Z,6E,10E)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766095.png)

![[6-[(2R)-2-[4-(10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766099.png)
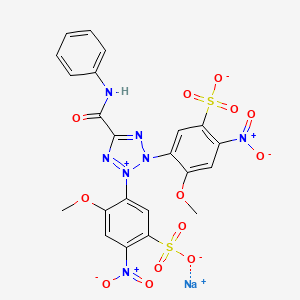

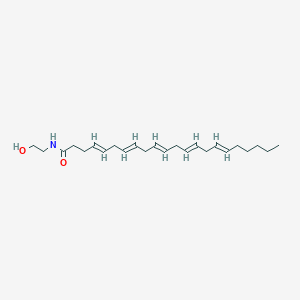
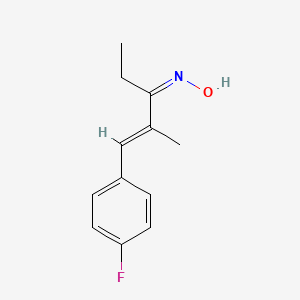
![[(8S,9S,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766135.png)
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10R,11S,12S,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766147.png)
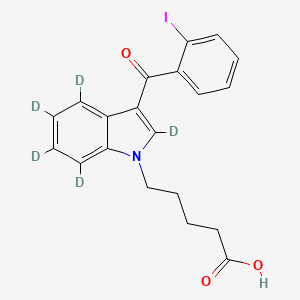
![17-[5-[4-(3-Chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766158.png)